N-(5-chloro-2-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
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Description
N-(5-chloro-2-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O3 and its molecular weight is 369.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to targetEnoyl- [acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and virulence of the bacteria.
Biochemical Pathways
The compound likely affects the fatty acid synthesis pathway, given its potential target. This pathway is critical for the survival and virulence of many bacteria, including Mycobacterium tuberculosis . By inhibiting a key enzyme in this pathway, the compound could disrupt the bacteria’s ability to produce essential components of its cell wall, leading to its death or growth inhibition.
Result of Action
The result of the compound’s action would likely be the death or growth inhibition of the bacteria, given its potential mode of action and the importance of its target pathway . This could potentially make the compound effective as an antibacterial agent, particularly against strains of bacteria that rely heavily on the fatty acid synthesis pathway.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-12-8-9-13(20)10-15(12)21-19(25)18-16(26-2)11-17(24)23(22-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKWSVVIYXPRTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.